1-(3-硝基苯甲酰)吡咯烷

描述

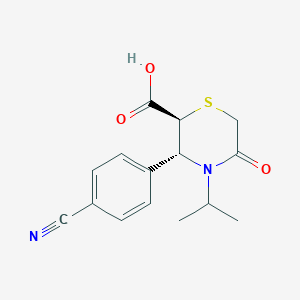

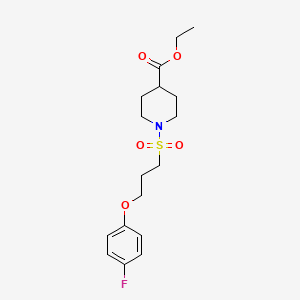

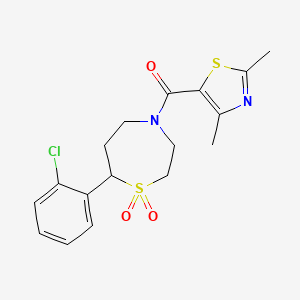

1-(3-Nitrobenzoyl)pyrrolidine is a chemical compound with the linear formula C11H12N2O3 . It has a molecular weight of 220.23 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

The synthesis of pyrrolidine derivatives has been widely studied. Pyrrolidine synthesis involves the N-heterocyclization of primary amines with diols . A variety of five-, six-, and seven-membered cyclic amines can be synthesized in good to excellent yields . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and different stereoisomers can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis

The molecular structure of 1-(3-Nitrobenzoyl)pyrrolidine is characterized by a five-membered pyrrolidine ring . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The chemical reactions involving pyrrolidine derivatives are diverse. For instance, the reaction of various 1,6-enynes with N2CHSiMe3 in the presence of RuCl(COD)Cp* as catalyst precursor leads to the general formation of alkenylbicyclo[3.1.0]hexanes .科学研究应用

硝基苯甲酰衍生物的电化学和光学性质

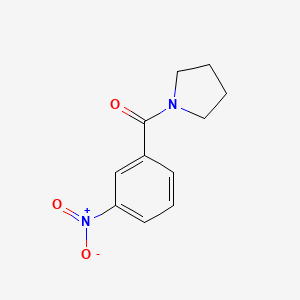

Coelho 等人(2014 年) 的研究探索了在电致变色中具有潜在应用的新型硝基苯甲酰吡咯衍生物。这些衍生物(包括 4″-硝基苯甲酰(吡咯-1'-基)-1-丙酯)已被合成并聚合,显示出有希望的光学和电化学性质。

吡咯烷衍生物的抗菌活性

Angelov 等人(2023 年) 对 3-(1-乙氨基-乙亚胺)-1-甲基-吡咯烷-2,4-二酮(一种源自邻硝基苯甲酰肌氨酸的产品)的研究显示,其对金黄色葡萄球菌和大肠杆菌具有中等的抗菌活性。

使用粉末衍射确定晶体结构

Rybakov 等人(2001 年) 使用粉末衍射确定了 3-(对硝基苯甲酰)-2-氧代恶唑并[3,2-a]吡啶的晶体结构。这项研究突出了晶体学在理解硝基苯甲酰衍生物性质方面的重要性。

吡咯烷合成中的极性 [3+2] 环加成

Żmigrodzka 等人(2022 年) 关于通过 N-甲基偶氮甲叉苯丙氨酸酯和反式-3,3,3-三氯-1-硝基丙-1-烯之间的 [3+2] 环加成合成吡咯烷的研究揭示了生产这些重要杂环化合物的新的方法。

还原抗性自旋标记的合成

Dobrynin 等人(2021 年) 描述了 3-羧基-2,2,5,5-四乙基吡咯烷-1-氧基和相关自旋标记的合成。这些化合物在生物物理和生物医学研究中至关重要,特别是在磁共振成像和光谱学中。

氮氧化物与硝氧基的相互作用

Goldstein 等人(2003 年) 探索了哌啶和吡咯烷硝氧基与二氧化氮的反应,这对于理解这些化合物在细胞保护中对抗自由基诱导损伤中的作用非常重要。

吡咯并-咪唑并[1,2-a]吡啶支架在药物发现中的应用

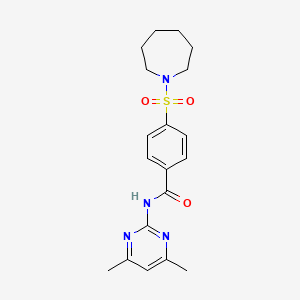

Zhang 等人(2019 年) 详细介绍了一种构建 3-苯基-1H-吡咯并-咪唑并[1,2-a]吡啶支架的新方法,该支架在药物发现中具有重要意义。这项研究为开发用于治疗用途的新型化合物做出了贡献。

作用机制

属性

IUPAC Name |

(3-nitrophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c14-11(12-6-1-2-7-12)9-4-3-5-10(8-9)13(15)16/h3-5,8H,1-2,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAORXJOPNPLLFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Nitrobenzoyl)pyrrolidine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Methyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]-1H-imidazole-5-sulfonamide](/img/structure/B2942955.png)

![1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2942959.png)

![2-(2-Bromo-4-fluorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2942967.png)

![1-[2-({5-Methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl}sulfanyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B2942973.png)